molecular formula C9H12O2 B150722 Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 6203-08-3

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B150722
CAS No.: 6203-08-3
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-UHFFFAOYSA-N
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Description

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl 5-norbornene-2-carboxylate, is an organic compound with the molecular formula C9H12O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its ester functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through the esterification of 5-norbornene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biochemical studies, the compound may interact with enzymes or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • Methyl 3-(2-oxopropyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
  • 2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

Comparison: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester functional group and the position of the double bond within the bicyclic structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For example, ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate has an ethyl ester group instead of a methyl ester, which can influence its reactivity and applications .

Properties

IUPAC Name

methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZRAQKPTXZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27176-60-9
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27176-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID80290508
Record name Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6203-08-3
Record name 6203-08-3
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Record name Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Norbornene-2-carboxylate (endo- and exo- mixture)
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Synthesis routes and methods I

Procedure details

In 100 ml of anhydrous ether at 0° C. is mixed 30 ml of cyclopentadiene and 32 ml of methyl acrylate. The ice bath is removed and the mixture allowed to stir overnight. The solvent, unreacted methyl acrylate, and cyclopentadiene are removed at ambient temperature at reduced pressure; as less material distilled out of the mixture the pressure is gradually reduced to 0.5 mm. The desired epimeric mixture of methyl carboxylates is distilled at 42°-43° and 0.5 mm; ir: 3118, 3060, 2965, 2941, 2862, 1734, 1428, 1329, 1264, 1190, 1024, 704, cm-1 ; 60 MHz NMR: endo/exo=80/20.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DCPD (dicyclopentadiene, Aldrich, 256.5 ml, 1.9 mol), methylacrylate (Aldrich, 405 ml, 4.5 mol) and hydroquinone (3.2 g, 0.03 mol) were charged into a 2 L high-pressure autoclave, and the temperature was raised to 220° C. The resulting mixture was reacted for 5 hours with stirring at 300 rpm. After the reaction was completed, the reaction mixture was cooled and transferred to a distilling apparatus. The reaction mixture was distilled under a reduced pressure (1 torr) using a vacuum pump to yield the title compound at 50° C. (yield: 57.6%, exo/endo=58/42).
Name
Quantity
256.5 mL
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Yield
57.6%

Synthesis routes and methods III

Procedure details

In a 1-liter four-necked flask equipped with a Dimorth reflux condenser and a thermometer, 300 ml of cyclopentadiene and 200 ml of n-hexane was placed, and 250 ml of methyl acrylate was added dropwise over one hour while cooled on an ice bath and stirred, and then stirred for a further 30 minutes, to obtain 2-methoxycarbonyl-5-norbornene.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Customer
Q & A

Q1: What makes Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate interesting for scientific study?

A1: this compound exists as two isomers, endo and exo, which are produced during the Diels-Alder reaction between cyclopentadiene and methyl acrylate. Research has shown that certain imidazolium ionic liquids can influence the selectivity of this reaction, favoring the formation of the endo isomer []. This makes this compound a useful model for studying reaction selectivity and the interactions between reactants, products, and ionic liquids.

Q2: How do researchers investigate the interactions between this compound isomers and imidazolium ionic liquids?

A2: Researchers utilize a combination of mass spectrometry and computational chemistry techniques []. Mass spectrometry helps to identify and quantify the different isomers formed in the Diels-Alder reaction, while computational methods like molecular modeling can simulate the interactions between the isomers and the ionic liquid at a molecular level. These simulations provide insights into the potential binding preferences of each isomer to the imidazolium cation, helping to explain the observed selectivity in the reaction.

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